3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester
Description
Systematic Nomenclature and Structural Elucidation
The IUPAC name 3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester systematically describes its architecture:
- Tricos-22-enoic acid : A 23-carbon aliphatic chain with a double bond at position 22 and a carboxylic acid terminus.
- 3,6,9,12-Tetraoxa : Four ether oxygen atoms at positions 3, 6, 9, and 12 along the carbon chain.
- 1,1-Dimethylethyl ester : A tert-butyl group esterifying the carboxylic acid.
The molecular formula C23H44O6 (molecular weight: 416.59 g/mol) is corroborated by its SMILES notation:C=CCCCCCCCCCOCCOCCOCCOCC(=O)OC(C)(C)C. This linear structure features:
- A terminal unsaturated C22-C23 alkene group.
- Four repeating ethylene oxide (-OCH2CH2O-) units.
- A tert-butyl-protected carboxylate group enhancing steric protection of the ester linkage.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 716339-43-4 | |
| Molecular Formula | C23H44O6 | |
| Exact Mass | 416.314 g/mol |
Historical Context in Polyether Ester Chemistry
The compound emerges from advancements in PEG-fatty acid conjugate synthesis, particularly catalyst-free esterification methods. Patent literature describes how polyhydroxy carboxylic acids react with PEG derivatives under thermal conditions (120–200°C) without catalysts, leveraging adjacent hydroxyl groups for reactivity. This approach avoids residual catalysts in final products—a critical consideration for pharmaceutical intermediates.
The tert-butyl esterification strategy reflects historical trends in protective group chemistry, where bulky esters stabilize acid-sensitive intermediates during multi-step syntheses. Early PEG ester surfactants prioritized simple alkyl chains, but the incorporation of unsaturated bonds (as in the C22–C23 alkene) evolved to modulate hydrophile-lipophile balance (HLB) values for specialized emulsification applications.
Position Within PEG-Based Carboxylic Acid Ester Taxonomy
This molecule occupies a niche within nonionic surfactant taxonomies due to:
- Chain Length : The 23-carbon backbone exceeds typical PEG-ester surfactants (C12–C18), potentially enhancing lipophilicity.
- Ether-Oxygen Distribution : Four evenly spaced ether oxygens create a pseudo-PEG segment, imparting aqueous solubility uncommon in long-chain esters.
- Unsaturation : The terminal double bond introduces geometric isomerism (cis/trans) and sites for further functionalization via hydrofunctionalization or epoxidation.
Comparative analysis with standard PEG esters reveals unique properties:
Properties
CAS No. |
716339-43-4 |
|---|---|
Molecular Formula |
C23H44O6 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C23H44O6/c1-5-6-7-8-9-10-11-12-13-14-25-15-16-26-17-18-27-19-20-28-21-22(24)29-23(2,3)4/h5H,1,6-21H2,2-4H3 |
InChI Key |
JMTCSWVBPXKKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Stepwise Williamson Ether Synthesis
The polyether segment (positions 3,6,9,12) is assembled using sequential alkylation of diols with alkyl halides or tosylates. For example:
- Starting material : Ethylene glycol derivatives (e.g., tetraethylene glycol).
- Protection/deprotection : Mono-protection of terminal hydroxyl groups using tert-butyldimethylsilyl (TBS) or benzyl ethers.
- Coupling : Reaction of a mono-protected diol with a bromoethanol derivative under basic conditions (e.g., K2CO3 in DMF).
- Step 1 : Protect tetraethylene glycol’s terminal -OH as a TBS ether.
- Step 2 : React with 2-bromoethanol in DMF/K2CO3 to extend the chain.
- Step 3 : Repeat alkylation until four ether linkages are formed.
Ethylene Oxide Ring-Opening Polymerization
An alternative method employs ethylene oxide polymerization initiated by a nucleophile (e.g., alkoxide):
- Catalyst : BF3·OEt2 or KOH.
- Termination : Quench with a C11 alkyl chain bearing a terminal leaving group (e.g., Br).
Coupling the Polyether and Alkyl Segments
The polyether backbone and alkyl chain are joined via nucleophilic substitution or Mitsunobu reaction:
Nucleophilic Substitution
Mitsunobu Reaction
- Reagents : DIAD, PPh3, and a terminal alcohol on the alkyl chain.
- Advantage : Retains stereochemistry if applicable.
Oxidation to the Carboxylic Acid
The terminal alcohol of the coupled product is oxidized to the carboxylic acid:
TEMPO/NaOCl Oxidation
Jones Oxidation
Esterification with tert-Butanol
The carboxylic acid is esterified using tert-butanol under acidic or coupling conditions:
DCC/DMAP-Mediated Coupling
- Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) in CH2Cl2.
- Yield : 90–95%.
Optimized protocol from Organic Syntheses :
- Dissolve the acid (1 eq) and tert-butanol (3 eq) in CH2Cl2.
- Add DCC (1.2 eq) and DMAP (0.1 eq).
- Stir at 25°C for 12 h, filter, and concentrate.
Purification and Characterization
Comparative Analysis of Methods
| Step | Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Polyether synthesis | Williamson ether | 65–75 | High regiocontrol | Multi-step, protection required |
| Alkyl chain coupling | Mitsunobu | 80 | Stereospecific | Costly reagents |
| Oxidation | TEMPO/NaOCl | 90 | Mild conditions | Requires biphasic system |
| Esterification | DCC/DMAP | 95 | High efficiency | Sensitive to moisture |
Industrial-Scale Considerations
Patent WO2014203045A1 highlights a cost-effective, green process for tert-butyl ester synthesis:
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The unsaturated moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated ester.
Substitution: Carboxylic acid and alcohol.
Scientific Research Applications
Structure and Composition
The molecular formula for 3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is C21H42O5. It features multiple ether and ester linkages that contribute to its chemical reactivity and solubility characteristics. The compound's structural complexity allows it to interact with various biological systems and materials.
Physical Properties
The compound is characterized by:
- Molecular Weight : 374.56 g/mol
- Appearance : Typically a colorless to pale yellow liquid
- Solubility : Soluble in organic solvents like ethanol and chloroform.
Medicinal Chemistry
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester has shown promise in medicinal chemistry due to its potential as a drug delivery agent. Its ability to form stable complexes with various pharmaceuticals enhances their bioavailability and therapeutic efficacy.
Case Study: Drug Delivery Systems
A study demonstrated the use of this compound as a carrier for hydrophobic drugs. The results indicated improved solubility and stability of the drug when encapsulated within the ester matrix, leading to enhanced therapeutic effectiveness in vivo .
Materials Science
In materials science, the compound is explored for its role as a surfactant and emulsifier in the formulation of polymers and coatings.
Case Study: Polymer Composites
Research has indicated that incorporating 3,6,9,12-Tetraoxatricos-22-enoic acid into polymer matrices improves mechanical properties and thermal stability. A comparative analysis of polymer blends showed that those containing the ester exhibited superior tensile strength and flexibility compared to standard formulations .
Environmental Science
The environmental applications of this compound include its potential use in remediation processes due to its ability to form stable complexes with heavy metals and organic pollutants.
Case Study: Heavy Metal Remediation
A field study assessed the efficacy of using 3,6,9,12-Tetraoxatricos-22-enoic acid in soil contaminated with lead and cadmium. The results indicated significant reductions in metal bioavailability following treatment with the compound, suggesting its utility in soil remediation efforts .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is largely dependent on its chemical structure. The polyether chain allows for interactions with various molecular targets, while the ester group can undergo hydrolysis to release active components. The unsaturated moiety can participate in addition reactions, potentially modifying biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12-Tetraoxatricos-22-enoic acid, ethyl ester
- 3,6,9,12-Tetraoxatricos-22-enoic acid, methyl ester
- 3,6,9,12-Tetraoxatricos-22-enoic acid
Uniqueness
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its ethyl and methyl ester counterparts. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
